2-((4-Methylphenyl)imino)-5-(phenylmethylene)-3-(1-piperidinylmethyl)-4-thiazolidinone
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Overview
Description
2-((4-Methylphenyl)imino)-5-(phenylmethylene)-3-(1-piperidinylmethyl)-4-thiazolidinone is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a thiazolidinone ring, a piperidinylmethyl group, and phenylmethylene and methylphenyl imino substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methylphenyl)imino)-5-(phenylmethylene)-3-(1-piperidinylmethyl)-4-thiazolidinone typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a thiourea derivative with an α-haloketone under basic conditions.
Introduction of Piperidinylmethyl Group: The piperidinylmethyl group can be introduced through a nucleophilic substitution reaction using piperidine and an appropriate alkylating agent.
Addition of Phenylmethylene and Methylphenyl Imino Groups: The phenylmethylene and methylphenyl imino groups can be added through condensation reactions with benzaldehyde derivatives and 4-methylaniline, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted thiazolidinones with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((4-Methylphenyl)imino)-5-(phenylmethylene)-3-(1-piperidinylmethyl)-4-thiazolidinone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, inflammation, or cancer cell proliferation.
Pathways: It may inhibit key signaling pathways, leading to reduced cell viability or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-((4-Methylphenyl)imino)-5-(phenylmethylene)-4-thiazolidinone: Lacks the piperidinylmethyl group.
2-((4-Methylphenyl)imino)-5-(phenylmethylene)-3-(methyl)-4-thiazolidinone: Contains a methyl group instead of the piperidinylmethyl group.
Uniqueness
2-((4-Methylphenyl)imino)-5-(phenylmethylene)-3-(1-piperidinylmethyl)-4-thiazolidinone is unique due to the presence of the piperidinylmethyl group, which may enhance its biological activity and specificity compared to similar compounds.
Properties
CAS No. |
110821-50-6 |
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Molecular Formula |
C23H25N3OS |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(5E)-5-benzylidene-2-(4-methylphenyl)imino-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H25N3OS/c1-18-10-12-20(13-11-18)24-23-26(17-25-14-6-3-7-15-25)22(27)21(28-23)16-19-8-4-2-5-9-19/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3/b21-16+,24-23? |
InChI Key |
ZNYAHJPNSUUFNM-YSKMNUJESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC=CC=C3)/S2)CN4CCCCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)CN4CCCCC4 |
Origin of Product |
United States |
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